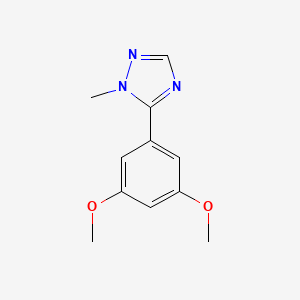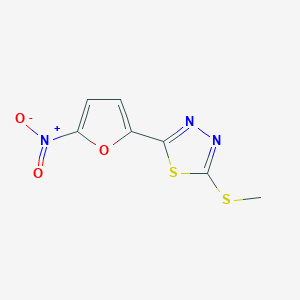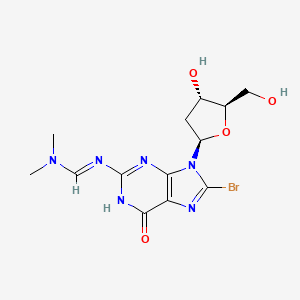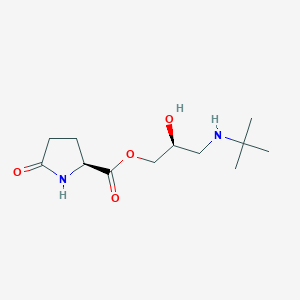
N-Ethanethioylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethanethioylacetamide is an organic compound characterized by the presence of both an ethanethioyl group and an acetamide group It is a colorless liquid with a distinct odor and is soluble in water, alcohol, and ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Ethanethioylacetamide can be synthesized through several methods. One common approach involves the reaction of ethanethiol with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure optimal yield. Another method involves the reaction of ethanethiol with acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethanethioylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of ethanethioyl derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethanethioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed under anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols; reactions often require a base and are conducted at moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Ethanethioyl derivatives
Substitution: Various substituted ethanethioylacetamides
Applications De Recherche Scientifique
N-Ethanethioylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mécanisme D'action
The mechanism of action of N-Ethanethioylacetamide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but its reactivity with thiol groups is a key aspect of its mechanism .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Ethylacetamide: Similar in structure but lacks the sulfur atom, leading to different chemical properties and reactivity.
N-Acetylcysteamine: Contains a similar ethanethioyl group but has different biological activity and applications.
N-Mercaptoethylacetamide: Another sulfur-containing compound with distinct reactivity and uses.
Uniqueness
N-Ethanethioylacetamide is unique due to its combination of an ethanethioyl group and an acetamide group, which imparts specific chemical properties and reactivity
Propriétés
Numéro CAS |
3542-00-5 |
|---|---|
Formule moléculaire |
C4H7NOS |
Poids moléculaire |
117.17 g/mol |
Nom IUPAC |
N-ethanethioylacetamide |
InChI |
InChI=1S/C4H7NOS/c1-3(6)5-4(2)7/h1-2H3,(H,5,6,7) |
Clé InChI |
RTMDKYIXNXHUDS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2S)-2-[[(2S)-1-(2-acetamidoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12916948.png)


![(Z)-N-Cyclohexyl-1-[2-(dicyclohexylphosphanyl)phenyl]methanimine](/img/structure/B12916974.png)



![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide](/img/structure/B12917026.png)
